molecular formula C21H19N3O4 B6274129 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-4-yl)propanoic acid CAS No. 2271787-92-7

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-4-yl)propanoic acid

Cat. No.: B6274129
CAS No.: 2271787-92-7
M. Wt: 377.4 g/mol
InChI Key: HKWCJPYITABYOM-IBGZPJMESA-N
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Description

This compound is an Fmoc-protected amino acid derivative with a pyrazole substituent. Its molecular formula is C₂₁H₁₉N₃O₄, and it features a stereospecific (2S) configuration, critical for peptide synthesis applications. The Fmoc (9-fluorenylmethoxycarbonyl) group provides acid-labile protection for the amine, while the pyrazole moiety offers unique hydrogen-bonding and aromatic interactions . Predicted collision cross-section (CCS) values for its adducts range from 188.2–197.4 Ų (positive mode) and 189.2–191.4 Ų (negative mode), indicating moderate polarity .

Properties

CAS No.

2271787-92-7

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrazol-4-yl)propanoic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-23-11-13)24-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19H,9,12H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

HKWCJPYITABYOM-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNN=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNN=C4)C(=O)O

Purity

90

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name / Substituent Molecular Formula Molecular Weight Key Substituent Notable Features Reference
Target Compound (Pyrazol-4-yl) C₂₁H₁₉N₃O₄ 377.39 1H-Pyrazol-4-yl - Pyrazole's hydrogen-bonding capability
- Moderate CCS values
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid C₂₁H₁₉N₃O₄S 409.46 Thiazol-4-yl - Thiazole's sulfur atom enhances π-π stacking
- Higher molecular weight vs. pyrazole analog
(2S)-2-({Fmoc}amino)-3-(1H-indol-3-yl)propanoic acid C₂₆H₂₂N₂O₄ 426.47 1H-Indol-3-yl - Indole’s bulky aromatic system
- Increased hydrophobicity
(2S)-3-(2-chloro-4-fluorophenyl)-2-({Fmoc}amino)propanoic acid C₂₄H₁₉ClFNO₄ 439.86 2-chloro-4-fluorophenyl - Halogens (Cl, F) enhance electronegativity
- Predicted pKa: 3.71 (acidic)
(S)-2-({Fmoc}amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl (methylphenyl) - Methyl group increases steric hindrance
- High purity (99.76% HPLC)
(S)-2-({Fmoc}(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid C₂₆H₂₂ClF₃N₂O₄ 519.91 3-chloro-4-(trifluoromethyl)phenyl - CF₃ group enhances lipophilicity
- Complex steric/electronic effects

Physical and Chemical Properties

  • Polarity and CCS : The target compound’s CCS values (188.2–197.4 Ų ) are comparable to other Fmoc-protected analogs but lower than bulkier derivatives like the indol-3-yl variant (unreported CCS, inferred higher due to larger substituent) .
  • Acidity : The 2-chloro-4-fluorophenyl analog has a predicted pKa of 3.71 , suggesting stronger acidity than the pyrazole derivative (exact pKa unreported) due to electron-withdrawing halogens .
  • Stability : The o-tolyl analog demonstrates stability at -20°C for 3 years in powder form, indicating that sterically protected derivatives may exhibit enhanced shelf-life .

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